Gemcitabine monophosphate formate salt, with the Chemical Abstracts Service number 116371-67-6, is a derivative of gemcitabine, a well-known nucleoside analog used in cancer therapy. Specifically, it is one of the active intermediates of gemcitabine, exhibiting synergistic anti-cancer effects. The compound has garnered attention for its potential applications in targeted drug delivery systems and combination therapies for various cancers, including non-small cell lung cancer and bladder cancer .
Gemcitabine monophosphate formate salt is classified under nucleosides and nucleotides. It is synthesized through the phosphorylation of gemcitabine, typically facilitated by enzymes such as deoxycytidine kinase in the presence of adenosine triphosphate (ATP) and magnesium ions. This compound plays a crucial role in enhancing the efficacy of gemcitabine as an anti-cancer agent by improving its pharmacological properties.
The synthesis of gemcitabine monophosphate involves several key steps:
Gemcitabine monophosphate formate salt has a molecular formula of with a molecular weight of approximately 389.20 g/mol. The structural representation includes:
Gemcitabine monophosphate can undergo several chemical reactions:
Gemcitabine monophosphate exerts its anti-cancer effects primarily through the following mechanisms:
Gemcitabine monophosphate formate salt has various applications in scientific research and clinical settings:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5